Cas no 145397-26-8 ((-)-β-D-Dioxolane-5-fluoro Cytidine)

(-)-β-D-Dioxolane-5-fluoro Cytidine is a nucleoside analogue with a modified sugar moiety, featuring a dioxolane ring and a fluorine substitution at the 5-position. This structural modification enhances its metabolic stability and bioavailability compared to conventional cytidine derivatives. The compound exhibits potential as a prodrug or intermediate in antiviral and anticancer research, owing to its ability to interfere with nucleic acid synthesis. Its chiral purity and defined stereochemistry ensure consistent performance in biochemical applications. The fluorine substitution further improves its binding affinity and resistance to enzymatic degradation, making it a valuable candidate for therapeutic development and mechanistic studies.
(-)-β-D-Dioxolane-5-fluoro Cytidine structure
145397-26-8 structure
Product name:(-)-β-D-Dioxolane-5-fluoro Cytidine
CAS No:145397-26-8
MF:C8H10FN3O4
Molecular Weight:231.1811
CID:188173
PubChem ID:477194

(-)-β-D-Dioxolane-5-fluoro Cytidine 化学的及び物理的性質

名前と識別子

    • 2(1H)-Pyrimidinone,4-amino-5-fluoro-1-[(2S,4S)-2-(hydroxymethyl)-1,3-dioxolan-4-yl]-
    • 5-fluoro-1-(2-(hydroxymethyl)-1,3-dioxolan-4-yl)cytosine
    • (-)-β-D-Dioxolane-5-fluoro Cytidine
    • 4-amino-5-fluoro-1-[(2S,4S)-2-(hydroxymethyl)-1,3-dioxolan-4-yl]pyrimidin-2-one
    • 5-Fhmed-cytosine
    • RQ3X62U8VM
    • (-)-beta-D-Dioxolane-5-fluoro cytidine
    • L-DOFC
    • L-FDOC
    • (-)-FDOC
    • (-)-?-D-Dioxolane-5-fluoro Cytidine
    • Q27288249
    • (-)-1-[(2-Hydroxymethyl)-1,4-dioxolan-4-yl]-5-fluorocytosine
    • 1-[(2S,4S)-2-(Hydroxymethyl)-1,3-dioxolan-4-yl]-5-fluorocytosine
    • 4-amino-5-fluoro-1-(
    • 2(1H)-Pyrimidinone, 4-amino-5-fluoro-1-[(2S,4S)-2-(hydroxymethyl)-1,3-dioxolan-4-yl]-
    • 4-amino-5-fluoro-1-((2S,4S)-2-(hydroxymethyl)-1,3-dioxolan-4-yl)pyrimidin-2(1H)-one
    • EMTRICITABINE IMPURITY J [WHO-IP]
    • 145397-26-8
    • DTXSID80163001
    • SCHEMBL6298994
    • 2(1H)-Pyrimidinone, 4-amino-5-fluoro-1-(2-(hydroxymethyl)-1,3-dioxolan-4-yl)-, (2S-cis)-
    • UNII-RQ3X62U8VM
    • CHEMBL148993
    • インチ: 1S/C8H10FN3O4/c9-4-1-12(8(14)11-7(4)10)5-3-15-6(2-13)16-5/h1,5-6,13H,2-3H2,(H2,10,11,14)/t5-,6-/m0/s1
    • InChIKey: RJKXXGNCKMQXTH-WDSKDSINSA-N
    • SMILES: FC1C(N([H])[H])=NC(N(C=1[H])[C@]1([H])C([H])([H])O[C@]([H])(C([H])([H])O[H])O1)=O

計算された属性

  • 精确分子量: 231.06600
  • 同位素质量: 231.065534
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 5
  • 重原子数量: 16
  • 回転可能化学結合数: 2
  • 複雑さ: 370
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 2
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: -1.9
  • 分子量: 231.18
  • トポロジー分子極性表面積: 97.4

じっけんとくせい

  • Color/Form: NA
  • 密度みつど: 1.81
  • Boiling Point: 391.2°Cat760mmHg
  • フラッシュポイント: 190.4°C
  • Refractive Index: 1.672
  • PSA: 99.60000
  • LogP: -0.59040

(-)-β-D-Dioxolane-5-fluoro Cytidine Security Information

(-)-β-D-Dioxolane-5-fluoro Cytidine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
TRC
D486825-50mg
(-)-β-D-Dioxolane-5-fluoro Cytidine
145397-26-8
50mg
$1918.00 2023-05-18
TRC
D486825-100mg
(-)-β-D-Dioxolane-5-fluoro Cytidine
145397-26-8
100mg
$ 3000.00 2023-09-07
TRC
D486825-5mg
(-)-β-D-Dioxolane-5-fluoro Cytidine
145397-26-8
5mg
$253.00 2023-05-18

(-)-β-D-Dioxolane-5-fluoro Cytidine 関連文献

(-)-β-D-Dioxolane-5-fluoro Cytidineに関する追加情報

Introduction to (-)-β-D-Dioxolane-5-fluoro Cytidine and Its Significance in Modern Medicinal Chemistry

Chemical compounds play a pivotal role in the advancement of medicinal chemistry, particularly in the development of novel therapeutic agents. Among these, cas no145397-26-8 corresponds to the compound (-)-β-D-Dioxolane-5-fluoro Cytidine, a molecule that has garnered significant attention due to its unique structural features and potential biological activities. This introduction aims to provide a comprehensive overview of this compound, highlighting its chemical properties, pharmacological significance, and recent applications in clinical research.

The molecular structure of (-)-β-D-Dioxolane-5-fluoro Cytidine is characterized by a dioxolane ring fused with a cytidine moiety, where the fluorine atom at the 5-position introduces a significant electronic modification. This structural configuration not only imparts unique stereochemical properties but also enhances the compound's interactions with biological targets. The dioxolane ring, in particular, is known for its stability and ability to undergo various chemical transformations, making it a versatile scaffold for drug design.

In recent years, there has been a growing interest in fluorinated nucleoside analogs due to their enhanced metabolic stability and improved pharmacokinetic profiles. The fluorine atom in (-)-β-D-Dioxolane-5-fluoro Cytidine contributes to these advantages by increasing the compound's resistance to enzymatic degradation. This property is particularly valuable in the development of antiviral and anticancer agents, where prolonged half-life and sustained drug exposure are crucial for therapeutic efficacy.

The pharmacological potential of (-)-β-D-Dioxolane-5-fluoro Cytidine has been extensively explored in various preclinical studies. Its ability to mimic natural cytidine derivatives while incorporating fluorine-based modifications suggests applications in inhibiting viral replication and targeting cancer cell proliferation. Notably, research has demonstrated its efficacy against RNA viruses, including those responsible for hepatitis C and influenza. The compound's mechanism of action likely involves interference with viral polymerase enzymes, thereby disrupting the viral life cycle.

Moreover, the stereochemistry of (-)-β-D-Dioxolane-5-fluoro Cytidine plays a critical role in its biological activity. The (-) configuration of the dioxolane ring influences how the molecule interacts with cellular receptors and enzymes. This stereochemical specificity is often a key factor in drug design, as it can significantly impact binding affinity and selectivity. Studies have shown that the (-) isomer exhibits higher potency compared to its enantiomer, underscoring the importance of chirality in medicinal chemistry.

The synthesis of (-)-β-D-Dioxolane-5-fluoro Cytidine represents another area of interest within the field. The construction of the dioxolane ring requires precise synthetic methodologies to ensure high yield and purity. Advanced techniques such as transition metal-catalyzed reactions and enantioselective synthesis have been employed to achieve optimal results. These synthetic strategies not only enhance efficiency but also allow for modifications that can further improve pharmacological properties.

In clinical research, (-)-β-D-Dioxolane-5-fluoro Cytidine has been investigated as a potential therapeutic agent for various diseases. Its antiviral properties have led to trials against chronic viral infections, where it demonstrates promise in reducing viral load and improving patient outcomes. Additionally, its anticancer potential has been explored in preclinical models, showing efficacy against certain types of cancer by inhibiting key pathways involved in tumor growth.

The integration of computational methods into drug discovery has further accelerated the development of compounds like (-)-β-D-Dioxolane-5-fluoro Cytidine. Molecular modeling and virtual screening have enabled researchers to predict binding interactions and optimize lead compounds before experimental validation. These computational tools have been instrumental in identifying promising derivatives and refining synthetic routes, thereby expediting the drug development process.

The future prospects for (-)-β-D-Dioxolane-5-fluoro Cytidine are promising, with ongoing research aimed at expanding its therapeutic applications. Investigations into combination therapies involving this compound with other drugs may enhance its efficacy against resistant strains of viruses or tumors. Furthermore, exploring new synthetic pathways could lead to more cost-effective production methods, making this promising therapeutic agent more accessible.

In conclusion, (-)-β-D-Dioxolane-5-fluoro Cytidine, identified by its CAS number cas no145397-26-8, represents a significant advancement in medicinal chemistry. Its unique structural features, combined with its promising biological activities, make it a valuable candidate for further clinical development. As research continues to uncover new applications and refine synthetic methodologies, this compound is poised to play a crucial role in addressing some of today's most challenging medical conditions.

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